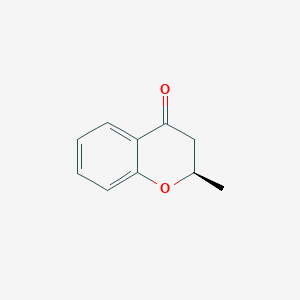
(2R)-2-methyl-3,4-dihydro-2H-1-benzopyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(2R)-2-methyl-3,4-dihydro-2H-1-benzopyran-4-one” is a chemical compound with the molecular formula C10H10O2 and a molecular weight of 162.19 . It is also known by its English synonym "4H-1-Benzopyran-4-one, 2,3-dihydro-2-methyl-, (2R)-" .
Physical And Chemical Properties Analysis
“(2R)-2-methyl-3,4-dihydro-2H-1-benzopyran-4-one” has a melting point of 42.8-44.5 °C and a predicted boiling point of 273.8±20.0 °C. Its predicted density is 1.127±0.06 g/cm3 .Scientific Research Applications
Antioxidant and Anti-inflammatory Applications
Chromones, a class of compounds including (2R)-2-methyl-3,4-dihydro-2H-1-benzopyran-4-one, are known for their significant physiological activities like anti-inflammatory, antidiabetic, antitumor, and anticancer properties. These activities are attributed to their antioxidant properties, specifically their ability to neutralize active oxygen and disrupt free radical processes, thereby delaying or inhibiting cell impairment and various diseases. The literature emphasizes that certain structural features like the double bond, the carbonyl group of the chromone, and specific hydroxyl groups are crucial for their radical scavenging activity (Yadav et al., 2014).
Anticancer Effects
Baicalein, another compound structurally related to (2R)-2-methyl-3,4-dihydro-2H-1-benzopyran-4-one, is known for its diverse biological processes that include cell proliferation, metastasis, apoptosis, and autophagy, particularly in the context of hepatocellular carcinoma (HCC). It's being explored for its potential as a non-toxic medicine to reduce side effects without compromising therapeutic efficacy, highlighting the ongoing interest in finding less harmful yet effective cancer treatments (Bie et al., 2017).
Therapeutic Applications and Patent Review
The patent literature between 2009 and 2016 suggests that benzopyran derivatives, including (2R)-2-methyl-3,4-dihydro-2H-1-benzopyran-4-one, have a wide range of biological activities and behaviors, supporting their use as therapeutic agents for multiple diseases. Their structural characteristics and physicochemical properties appear to define the extent of their biological activity, highlighting their potential as lead compounds for the design of new, promising molecules (Xiu et al., 2017).
Multitarget Alternative Medicine Potential
Osthole, another benzopyran derivative, exhibits a spectrum of pharmacological actions like neuroprotective, osteogenic, immunomodulatory, anticancer, hepatoprotective, cardiovascular protective, and antimicrobial activities. It's notable for its fast and efficient uptake and utilization in the body. The modulation effect on cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) levels is suggested as a potential mechanism behind its diverse pharmacological activities, indicating its potential as a multitarget alternative medicine (Zhang et al., 2015).
properties
IUPAC Name |
(2R)-2-methyl-2,3-dihydrochromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-7-6-9(11)8-4-2-3-5-10(8)12-7/h2-5,7H,6H2,1H3/t7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCDSEQNSIBPEKG-SSDOTTSWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C2=CC=CC=C2O1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC(=O)C2=CC=CC=C2O1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(dimethylamino)benzyl]-2-[(2-ethylphenyl)amino]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2433656.png)
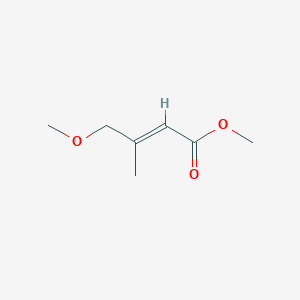
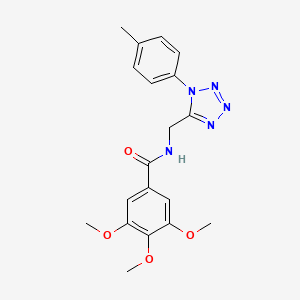
![N-benzyl-N-(4-methylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2433664.png)
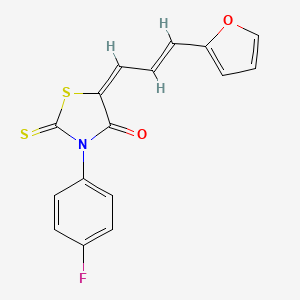
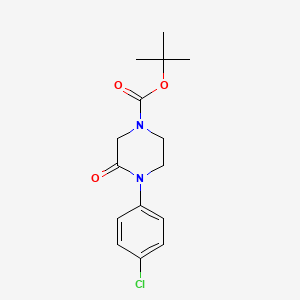
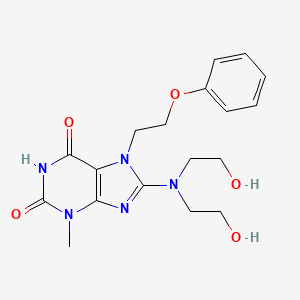

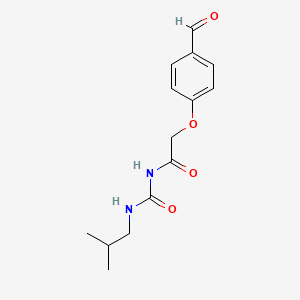
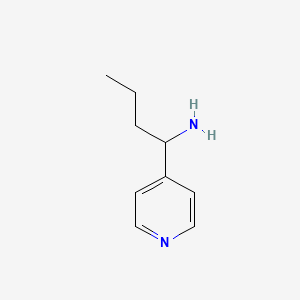
![(NE)-N-[(4-chloro-2,3-difluorophenyl)methylidene]hydroxylamine](/img/structure/B2433671.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-2-((1-((4-chlorophenyl)sulfonyl)-1H-benzo[d]imidazol-2-yl)thio)acetamide](/img/structure/B2433675.png)
![3-[2-(2-anilino-2-oxoethyl)-1,5-dioxo-1,2-dihydro[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]-N-cyclohexylpropanamide](/img/structure/B2433676.png)
![1-(2,4-Dichlorophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-ethanone](/img/structure/B2433678.png)